molecular formula C34H44O14 B592399 Taccalonolide AJ CAS No. 1349904-82-0

Taccalonolide AJ

Cat. No.: B592399
CAS No.: 1349904-82-0
M. Wt: 676.712
InChI Key: BWKYBGRKQMTOQL-MPOFNYKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taccalonolide AJ is a naturally occurring compound isolated from the roots of plants belonging to the genus Tacca. It is a member of the taccalonolide family, which are highly oxygenated pentacyclic steroids. This compound has garnered significant attention due to its unique ability to stabilize microtubules, making it a promising candidate for cancer treatment .

Biochemical Analysis

Biochemical Properties

Taccalonolide AJ plays a significant role in biochemical reactions. It interacts with tubulin, a protein that is a fundamental part of the cell cytoskeleton . This compound enhances the rate and extent of tubulin polymerization . It covalently binds to β-tubulin D226 , which facilitates tubulin polymerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. It covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that AJ-HP-β-CD exhibited superior selectivity and activity toward the cc RCC cell line 786-O vs. normal kidney cells by inducing apoptosis and cell cycle arrest and inhibiting migration and invasion of tumor cells in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. According to acute toxicity testing, the maximum tolerated dose (MTD) of AJ-HP-β-CD was 10.71 mg/kg, which was 20 times greater than that of AJ .

Metabolic Pathways

It is known that this compound can stabilize tubulin polymerization by covalently binding to β-tubulin .

Transport and Distribution

It is known that this compound covalently binds to β-tubulin , which suggests that it may be transported and distributed within cells along with tubulin.

Subcellular Localization

This compound is known to interact with tubulin, a protein that is a fundamental part of the cell cytoskeleton Therefore, it is likely that this compound is localized wherever tubulin is present within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Taccalonolide AJ is synthesized through a two-step reaction process. Initially, taccalonolide A undergoes hydrolysis to form taccalonolide B. Subsequently, taccalonolide B is subjected to an epoxidation reaction, introducing an epoxy group at positions C22 and C23, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of taccalonolide A from the roots of Tacca plants, followed by the aforementioned synthetic steps. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Biological Activity

Taccalonolide AJ is a potent microtubule-stabilizing compound derived from the genus Tacca. Its unique mechanism of action and biological activity position it as a promising candidate in cancer therapy, particularly against drug-resistant tumors. This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships, and therapeutic potential.

This compound exerts its biological effects primarily through the stabilization of microtubules, which are critical components of the cytoskeleton involved in various cellular processes, including mitosis. The compound covalently binds to β-tubulin at residue D226, inducing conformational changes that facilitate tubulin polymerization. This interaction is crucial for its ability to stabilize microtubules and disrupt normal cell division.

Key Findings:

  • Binding Affinity : this compound has a half-maximal inhibitory concentration (IC50) of 4.2 nM, comparable to paclitaxel, indicating high potency in inhibiting cell proliferation .
  • Microtubule Assembly : It has been shown to induce the formation of bundle-like tubulin oligomers in HepG2 cells and stimulate polymerization of purified tubulin .
  • Unique Kinetic Profile : Unlike other microtubule stabilizers, this compound displays a distinct kinetic profile, suggesting a unique binding mode or potential new binding site on tubulin .

Biological Activity and Antitumor Efficacy

The biological activity of this compound extends beyond microtubule stabilization; it also demonstrates significant cytotoxic effects against various cancer cell lines. Its efficacy has been evaluated both in vitro and in vivo.

In Vitro Studies

In vitro studies have shown that this compound exhibits potent antiproliferative effects across multiple cancer cell lines, including drug-resistant variants. The compound's structure-activity relationship (SAR) indicates that specific structural features enhance its biological activity.

CompoundIC50 (nM)Mechanism of Action
This compound4.2Microtubule stabilization
Paclitaxel5.0Microtubule stabilization
Taccalonolide AF6.0Microtubule stabilization

In Vivo Studies

In vivo studies using xenograft models have demonstrated that this compound maintains significant antitumor efficacy when administered intratumorally. However, its short half-life (approximately 8.1 minutes) limits systemic delivery and necessitates the development of formulation strategies to enhance therapeutic windows .

Case Studies

  • Breast Cancer Model : In an MDA-MB-231 breast cancer xenograft model, this compound showed persistent antitumor activity upon intratumoral injection but lacked efficacy at systemically tolerable doses due to rapid metabolism .
  • Drug Resistance : Taccalonolides have been noted for their ability to overcome drug resistance mechanisms commonly associated with taxanes like paclitaxel, making them valuable in treating resistant tumors .

Structure-Activity Relationships

The structural diversity among taccalonolides contributes significantly to their biological activities. Modifications at specific carbon positions (e.g., C-7 and C-15) have been shown to influence potency:

ModificationEffect on Potency
C-7 Long ChainIncreased potency
C-15 SubstituentsModestly increased potency

Research indicates that certain structural characteristics are critical for maintaining microtubule-stabilizing activities while minimizing cytotoxicity .

Properties

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKYBGRKQMTOQL-MPOFNYKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.